molecular formula C17H19N5OS B11067471 6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11067471
M. Wt: 341.4 g/mol
InChI Key: ATFZNIODTXBFDE-UHFFFAOYSA-N
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Description

N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. This step typically involves the use of solvents like dichloromethane and catalysts such as triethylamine.

    Introduction of the Furylmethylsulfanyl Group: The furylmethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with a furylmethylthiol compound in the presence of a base like sodium hydride.

    Attachment of the Phenethylamine Moiety: The final step involves the coupling of the phenethylamine moiety to the triazine core. This can be achieved through a reductive amination reaction using reducing agents like sodium cyanoborohydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the triazine ring or other functional groups.

    Substitution: The amino and sulfanyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Scientific Research Applications

N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE can be compared with other triazine derivatives, such as:

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides and other agrochemicals.

    2-Amino-4-ethyl-6-methyl-1,3,5-triazine: Known for its use in the development of pharmaceuticals and advanced materials.

The uniqueness of N-(4-AMINO-6-{[(2-FURYLMETHYL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-PHENETHYLAMINE lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

6-(furan-2-ylmethylsulfanylmethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H19N5OS/c18-16-20-15(12-24-11-14-7-4-10-23-14)21-17(22-16)19-9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H3,18,19,20,21,22)

InChI Key

ATFZNIODTXBFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CSCC3=CC=CO3

Origin of Product

United States

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